molecular formula C17H20N2O4S B4888982 N-(2-hydroxy-5-methylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

N-(2-hydroxy-5-methylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B4888982
M. Wt: 348.4 g/mol
InChI Key: QRTRIWGWGBDCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-5-methylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is an organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-methylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-methylphenol and 4-methylbenzenesulfonyl chloride.

    Formation of Intermediate: The initial step involves the reaction of 2-hydroxy-5-methylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form an intermediate sulfonamide.

    Acetylation: The intermediate is then reacted with methylamine and acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-methylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may yield a sulfide. Substitution reactions can lead to a variety of products depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis. It can be employed in the synthesis of more complex molecules or as a building block for other chemical compounds.

    Biology: Potential applications in studying enzyme inhibition or protein interactions. It may be used in biochemical assays to investigate the activity of specific enzymes or proteins.

    Medicine: Possible use as an antimicrobial agent or in drug development. Its structure suggests it could be effective against certain bacterial strains, making it a candidate for further pharmacological studies.

    Industry: Applications in the production of specialty chemicals or materials. It may be used in the manufacture of polymers, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide would depend on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would be specific to the biological system being studied. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties. It lacks the hydroxyl and additional methyl groups present in N-(2-hydroxy-5-methylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide.

    N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the sulfonyl group. This compound may have different chemical and biological properties due to the absence of the sulfonyl group.

    N-(4-methylphenyl)sulfonylacetamide: Similar structure but lacks the hydroxyl group. The absence of the hydroxyl group may affect its reactivity and biological activity.

Uniqueness

This compound is unique due to the presence of both hydroxyl and sulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds. The combination of these functional groups can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12-4-7-14(8-5-12)24(22,23)19(3)11-17(21)18-15-10-13(2)6-9-16(15)20/h4-10,20H,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTRIWGWGBDCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.